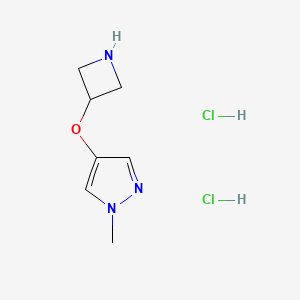

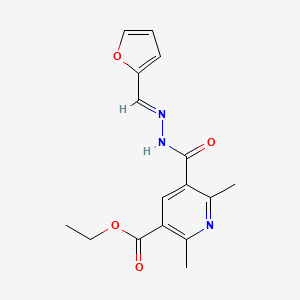

![molecular formula C22H25N3O3S2 B2714869 (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide CAS No. 941919-11-5](/img/structure/B2714869.png)

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

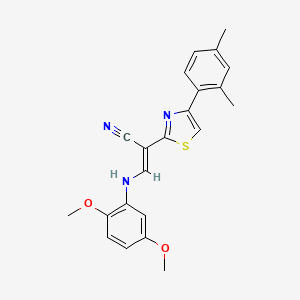

The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, including pharmaceuticals, dyes, and polymers .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzo[d]thiazol-2(3H)-ylidene moiety. This planarity can facilitate efficient intermolecular π–π overlap, which is important in many chemical reactions .Chemical Reactions Analysis

Benzo[d]thiazol-2(3H)-ylidene derivatives have been used as fluorogenic probes and in the development of semiconductors for plastic electronics . They have also been researched for use in photovoltaics .Wissenschaftliche Forschungsanwendungen

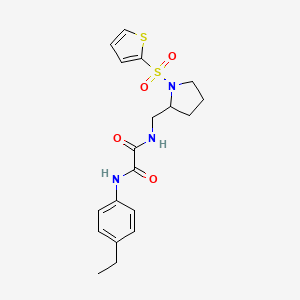

Synthesis and Biological Activities

Antiviral and Antimicrobial Activities : The synthesis of thiazole derivatives and their evaluation for antiviral activities against different viruses such as herpes virus, parainfluenza virus, and rhinovirus, as well as for their potential as purine nucleotide biosynthesis inhibitors, have been documented (Srivastava et al., 1977). Additionally, antimicrobial and antifungal activities of novel thiazolidine derivatives against various bacterial and fungal strains were explored, indicating their potential in treating infections (Alhameed et al., 2019).

Catalytic Applications : Research has demonstrated the use of certain carboxamide derivatives as ligands to obtain bimetallic heterogeneous catalysts, which showed high activity in aqueous media for the synthesis of heterobiaryls, highlighting their utility in organic synthesis (Bumagin et al., 2019).

Anticancer and Androgen Receptor Antagonist Properties : Studies on N-arylpiperazine-1-carboxamide derivatives identified potent androgen receptor (AR) antagonists with promising antiandrogenic properties, suggesting their potential in prostate cancer treatment (Kinoyama et al., 2005).

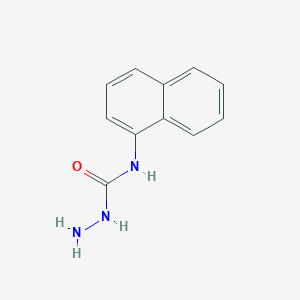

Antituberculosis Activity : The synthesis of imidazo[1,2-a]pyridine-3-carboxamides and their evaluation against multi- and extensive drug-resistant Mycobacterium tuberculosis strains have shown potent antituberculosis activity, presenting a promising avenue for TB treatment (Moraski et al., 2011).

Anticonvulsant Effects : Novel isatin coupled thiazolidin-4-one derivatives were synthesized and evaluated for their anticonvulsant activities, indicating the potential of these compounds in managing seizures (Nikalje et al., 2015).

Corrosion Inhibition

- Copper Corrosion Inhibition : Thiazole derivatives have been investigated for their ability to inhibit copper corrosion in acidic media, showcasing their application in materials science and engineering (Farahati et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2/c1-15-7-9-18(10-8-15)30(27,28)25-13-11-17(12-14-25)21(26)23-22-24(3)20-16(2)5-4-6-19(20)29-22/h4-10,17H,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAGTWLYNXPGJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N=C3N(C4=C(C=CC=C4S3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2714786.png)

![1,1-Bis(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride](/img/structure/B2714793.png)

![6-Benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2714796.png)

![N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2714797.png)

![(3Z)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714798.png)

![4-[4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2714803.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2714804.png)